molecular formula C9H12ClF2NO B2538515 (1S)-2,2-Difluoro-1-(4-methoxyphenyl)ethanamine;hydrochloride CAS No. 869334-29-2

(1S)-2,2-Difluoro-1-(4-methoxyphenyl)ethanamine;hydrochloride

Cat. No.: B2538515
CAS No.: 869334-29-2
M. Wt: 223.65
InChI Key: MFXZPXMZWKBBSK-QRPNPIFTSA-N
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Description

(1S)-2,2-Difluoro-1-(4-methoxyphenyl)ethanamine;hydrochloride is a chemical compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2,2-Difluoro-1-(4-methoxyphenyl)ethanamine;hydrochloride typically involves the reaction of 4-methoxybenzaldehyde with difluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the reduction process. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-2,2-Difluoro-1-(4-methoxyphenyl)ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the difluoroethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

(1S)-2,2-Difluoro-1-(4-methoxyphenyl)ethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S)-2,2-Difluoro-1-(4-methoxyphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets in the body. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1RS)-1-[(4-Methoxyphenyl)methyl]ethyl]ethanamine Hydrochloride
  • ®-1-(4-Methoxyphenyl)ethanamine Hydrochloride
  • 1-(4-Methoxyphenyl)ethan-1-amine Hydrochloride

Uniqueness

Compared to similar compounds, (1S)-2,2-Difluoro-1-(4-methoxyphenyl)ethanamine;hydrochloride is unique due to the presence of the difluoroethylamine group, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential therapeutic effects.

Properties

IUPAC Name

(1S)-2,2-difluoro-1-(4-methoxyphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO.ClH/c1-13-7-4-2-6(3-5-7)8(12)9(10)11;/h2-5,8-9H,12H2,1H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXZPXMZWKBBSK-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H](C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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